

Application Note: Quantification of Carpronium Chloride in Human Plasma by HPLC-UV

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Compound of Interest

Compound Name: Carpronium

Cat. No.: B077295

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Abstract

This application note describes a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative determination of **carpronium** chloride in human plasma. **Carpronium** chloride, a quaternary ammonium compound used as a hair growth stimulant, is extracted from plasma using a straightforward protein precipitation technique.^{[1][2]} The method is demonstrated to be sensitive, specific, accurate, and precise, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Carpronium chloride is a muscarinic agonist and vasodilator employed in the treatment of alopecia.^{[1][2]} To support preclinical and clinical development, a reliable bioanalytical method for its quantification in plasma is essential. This document provides a detailed protocol for an HPLC-UV method, which offers a cost-effective and accessible alternative to mass spectrometry-based assays. The method is designed for researchers, scientists, and drug development professionals requiring a validated assay for **carpronium** chloride in a biological matrix.

Experimental

Materials and Reagents

- **Carpronium** Chloride reference standard (Purity ≥98%)

- Internal Standard (IS): Propylparaben (Purity $\geq 99\%$)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade, filtered and deionized)
- Formic acid (AR grade)
- Human plasma (sourced from a certified blood bank)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used. The chromatographic conditions are summarized in Table 1.

Table 1: HPLC-UV Chromatographic Conditions

Parameter	Condition
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size)
Mobile Phase	Acetonitrile : 0.1% Formic Acid in Water (30:70, v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 μ L
Column Temperature	30°C
UV Detection	215 nm
Internal Standard (IS)	Propylparaben

Protocols

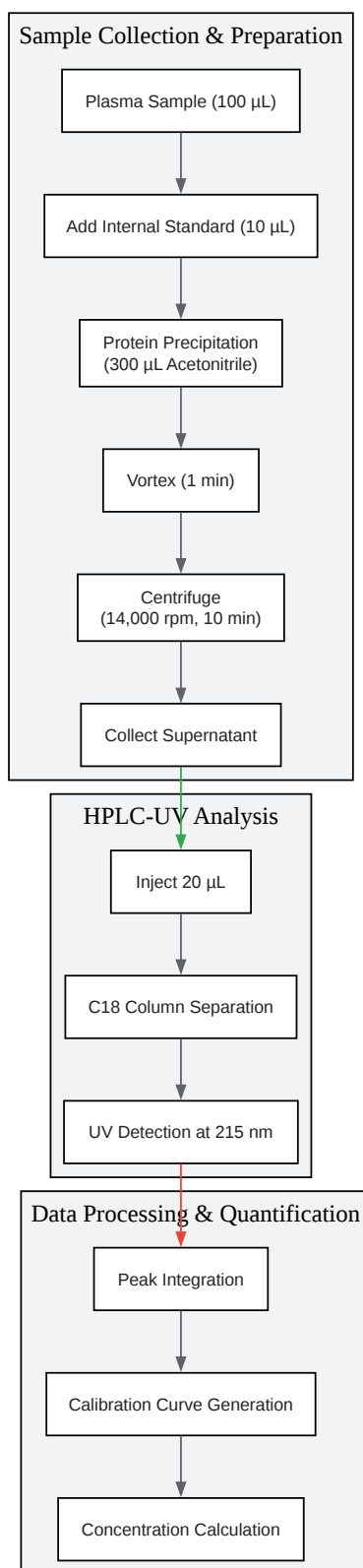
Standard and Quality Control (QC) Sample Preparation

- Primary Stock Solutions: Prepare primary stock solutions of **carpronium** chloride and propylparaben (IS) in methanol at a concentration of 1 mg/mL.
- Working Standard Solutions: Prepare serial dilutions of the **carpronium** chloride primary stock solution with 50% methanol to create working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 200, 500, and 1000 µg/mL).
- Spiked Calibration Standards and QC Samples: Spike 90 µL of blank human plasma with 10 µL of the appropriate working standard solution to yield final concentrations for the calibration curve and quality control samples (Low, Mid, and High).

Plasma Sample Preparation Protocol

- Pipette 100 µL of the plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
- Add 10 µL of the internal standard working solution (e.g., 50 µg/mL propylparaben in 50% methanol).
- Add 300 µL of acetonitrile to precipitate plasma proteins.^[3]
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean autosampler vial.
- Inject 20 µL into the HPLC system.

The following diagram illustrates the experimental workflow:



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Caption: Experimental workflow for **Carpronium** Chloride quantification in plasma.

Method Validation

The developed method was validated according to the principles of the FDA's Bioanalytical Method Validation guidance.

Linearity and Range

The linearity of the method was assessed by analyzing calibration standards at eight non-zero concentrations. The calibration curve was constructed by plotting the peak area ratio of **carpronium** chloride to the internal standard against the nominal concentration.

Table 2: Linearity of **Carpronium** Chloride Assay

Concentration Range (ng/mL)	Regression Equation	Correlation Coefficient (r^2)
50 - 5000	$y = 0.0015x + 0.0023$	> 0.998

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated by analyzing replicate QC samples at three concentration levels (Low, Mid, and High).

Table 3: Accuracy and Precision Data

QC Level	Concentration (ng/mL)	Intra-day Precision (%RSD, n=6)	Intra-day Accuracy (%Bias)	Inter-day Precision (%RSD, n=18)	Inter-day Accuracy (%Bias)
LQC	150	4.2	-2.5	5.8	-1.9
MQC	750	3.1	1.8	4.5	2.3
HQC	4000	2.5	0.9	3.9	1.2

Specificity and Selectivity

The specificity of the method was determined by analyzing blank plasma samples from six different sources to assess potential interference from endogenous components at the retention times of **carpronium** chloride and the internal standard. No significant interfering peaks were observed.

Recovery

The extraction recovery of **carpronium** chloride was determined by comparing the peak areas from extracted plasma samples with those from unextracted standard solutions of the same concentration.

Table 4: Extraction Recovery

QC Level	Concentration (ng/mL)	Mean Extraction Recovery (%)
LQC	150	92.1
MQC	750	94.5
HQC	4000	93.8

Conclusion

The HPLC-UV method described in this application note provides a reliable and robust means for the quantification of **carpronium** chloride in human plasma. The simple protein precipitation extraction procedure and the isocratic chromatographic conditions allow for a high-throughput analysis suitable for pharmacokinetic studies and routine therapeutic drug monitoring. The method has been validated for linearity, accuracy, precision, specificity, and recovery, demonstrating its suitability for bioanalytical applications.

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